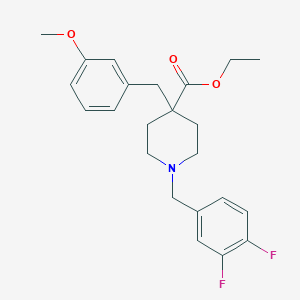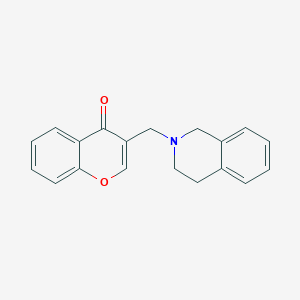![molecular formula C17H26ClNO5 B4961966 [4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate, also known as CMEP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate selectively blocks the activity of mGluR5 by binding to its allosteric site. This leads to the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium. The blockade of mGluR5 activity has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of neurotransmitters, such as glutamate, GABA, and dopamine, in various brain regions. This compound can also regulate the expression of various genes and proteins involved in synaptic plasticity, neuroinflammation, and cell survival. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which allows for the investigation of the specific role of this receptor in various processes. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, this compound can have off-target effects on other receptors, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the use of [4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate in scientific research. One direction is the investigation of the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound can also be used to study the role of mGluR5 in the regulation of circadian rhythms and sleep. Another direction is the development of more selective and potent mGluR5 antagonists for therapeutic use. Finally, this compound can be used in combination with other compounds to investigate the interaction between different signaling pathways in the brain.
Conclusion:
In conclusion, this compound is a selective antagonist for mGluR5 that has been widely used in scientific research. It has therapeutic potential for various neurological and psychiatric disorders and has been shown to have a wide range of biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate can be synthesized by the reaction between 4-chloro-2-methylphenol and 4-bromo-1-butanol, followed by the reaction with diethylamine. The final product is obtained by the reaction with oxalic acid. The purity and yield of this compound can be improved by recrystallization.
Scientific Research Applications
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate has been widely used as a tool compound to investigate the function of mGluR5 in various physiological and pathological processes. It has been shown to be effective in the treatment of neuropathic pain, anxiety, depression, addiction, and cognitive disorders. This compound has also been used to study the role of mGluR5 in synaptic plasticity, learning and memory, and neuroinflammation.
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N,N-diethylbutan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-4-17(5-2)10-6-7-11-18-15-9-8-14(16)12-13(15)3;3-1(4)2(5)6/h8-9,12H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTUGGPLRLJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)

![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)
